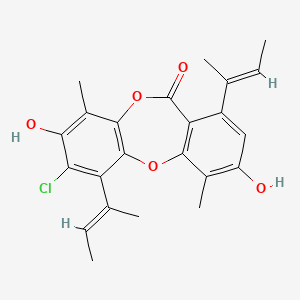
Emeguisin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Emeguisin A is a depsidone fungal metabolite originally isolated from the fungus Emericella unguis . It exhibits potent antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains, as well as strong antifungal activity against Cryptococcus neoformans . The compound also shows activity against the protozoan Plasmodium falciparum .
Preparation Methods
Emeguisin A is typically isolated from the mycelium of Emericella unguis . The isolation process involves culturing the fungus, followed by extraction and purification using chromatographic techniques . The compound can also be synthesized through chemical induction and plasma mutagenesis, which effectively influence the secondary metabolism of the fungus .
Chemical Reactions Analysis
Emeguisin A undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions are often derivatives of this compound with modified functional groups .
Scientific Research Applications
Emeguisin A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying depsidone structures and their reactivity.
Mechanism of Action
Emeguisin A exerts its effects by inhibiting the growth of bacteria and fungi. The exact molecular targets and pathways involved are not fully understood, but it is believed that the compound interferes with essential cellular processes in the pathogens, leading to their death .
Comparison with Similar Compounds
Emeguisin A is unique among depsidones due to its potent activity against methicillin-resistant Staphylococcus aureus and Cryptococcus neoformans . Similar compounds include:
Emeguisin B: Another depsidone isolated from Emericella unguis, with similar antibacterial and antifungal properties.
Nidulin: A depsidone with antibacterial activity against Bacillus cereus.
Aspergillusidone C: A depsidone with antifungal activity against Candida albicans.
These compounds share structural similarities with this compound but differ in their specific biological activities and potency.
Properties
Molecular Formula |
C23H23ClO5 |
|---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
1,7-bis[(E)-but-2-en-2-yl]-2-chloro-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one |
InChI |
InChI=1S/C23H23ClO5/c1-7-10(3)14-9-15(25)12(5)20-17(14)23(27)29-21-13(6)19(26)18(24)16(11(4)8-2)22(21)28-20/h7-9,25-26H,1-6H3/b10-7+,11-8+ |
InChI Key |
NNSBJESOIUHEGF-AMMQDNIMSA-N |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)Cl)/C(=C/C)/C)C)O |
Canonical SMILES |
CC=C(C)C1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3C)O)Cl)C(=CC)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















